![molecular formula C10H5BrClF3N2O2 B1444714 6-Bromo-3-chloro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester CAS No. 1121058-30-7](/img/structure/B1444714.png)
6-Bromo-3-chloro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester
Übersicht
Beschreibung
The compound is also known as ethyl 6-bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate . It has a molecular weight of 371.54 and is a white solid . It is stored at temperatures between 0-5°C .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which includes this compound, can be achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly . The reactions are monitored by thin layer chromatography (TLC) using silica gel GF254 .Molecular Structure Analysis
The InChI code for the compound is 1S/C11H7BrClF3N2O2/c1-2-20-10(19)7-8(13)18-4-5(12)3-6(9(18)17-7)11(14,15)16/h3-4H,2H2,1H3 .Chemical Reactions Analysis
The compound is part of the imidazo[1,2-a]pyridines class, which has been recognized for its wide range of applications in medicinal chemistry . The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives .Physical And Chemical Properties Analysis
The compound is a white solid with a molecular weight of 371.54 . It is stored at temperatures between 0-5°C .Wissenschaftliche Forschungsanwendungen
Chemical Modification and Polymer Synthesis
Chemical modifications of certain biopolymers, like xylan, demonstrate the potential for creating derivatives with specific functional groups, leading to materials with unique properties. This process involves reactions with various agents to introduce ester groups, showcasing how similar chemical modifications (like those involving ester formation in the target compound) could be applied in developing new materials or enhancing existing ones. These modifications can lead to the creation of biopolymer ethers and esters with specific, tailored properties, which may include increased solubility, reactivity, or thermal stability, making them suitable for applications ranging from drug delivery to the development of novel materials (Petzold-Welcke et al., 2014).
Medicinal Chemistry and Drug Development
Compounds with intricate structures, including imidazole derivatives, serve as key frameworks in the design of new pharmaceuticals. The presence of functional groups such as esters, halogens, and trifluoromethyl groups in a compound can significantly influence its pharmacokinetic and pharmacodynamic profiles. For example, heterocyclic compounds containing nitrogen (such as imidazoles) form a vast class of organic molecules with potential central nervous system (CNS) effects, highlighting the importance of structural elements similar to those in the compound of interest for the synthesis of novel CNS-active drugs (Saganuwan, 2017).
Environmental Science and Toxicology
Understanding the fate, behavior, and potential environmental impact of chemical compounds, including those with halogenated components and ester groups, is crucial. Studies on compounds like parabens, which share some functional similarities (such as ester groups) with the target compound, offer insights into the environmental persistence, biodegradability, and potential endocrine-disrupting effects of a wide range of chemicals. This knowledge is essential for assessing the environmental safety and designing chemicals with reduced ecological footprints (Haman et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 6-bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClF3N2O2/c1-19-9(18)6-7(12)17-3-4(11)2-5(8(17)16-6)10(13,14)15/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXRJBCYCKZBJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N2C=C(C=C(C2=N1)C(F)(F)F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-chloro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B1444631.png)
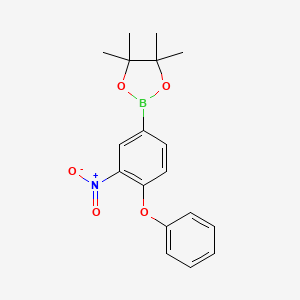
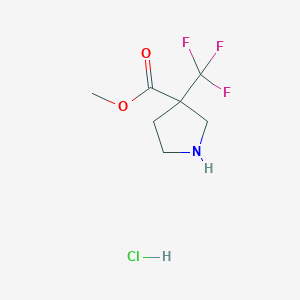
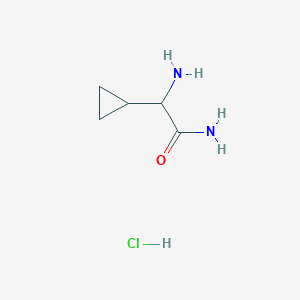

![3-Benzyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B1444641.png)
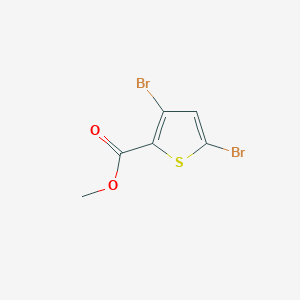

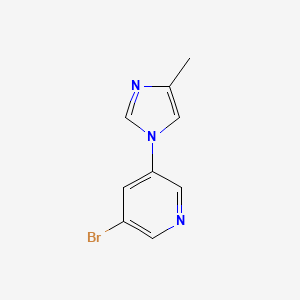
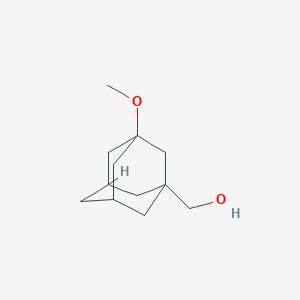
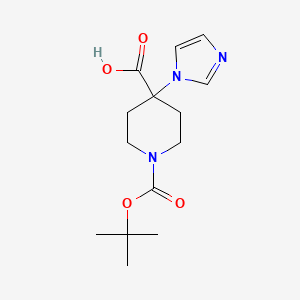
![methyl 3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1444649.png)
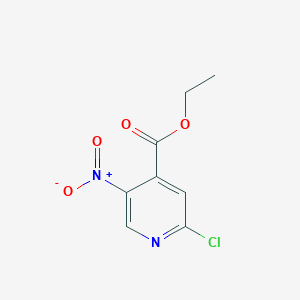
![4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol](/img/structure/B1444652.png)